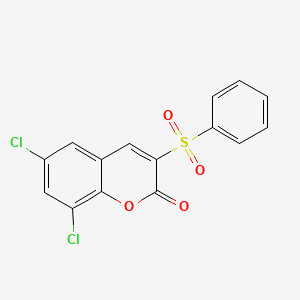![molecular formula C15H15N3O2 B12007459 Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- CAS No. 301202-73-3](/img/structure/B12007459.png)
Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- is a chemical compound with a complex structure that includes a hydrazinecarboxamide group and a phenylmethoxyphenylmethylene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- typically involves the reaction of hydrazinecarboxamide with a suitable aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenylmethoxy compounds .
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarboxamide, 2-(phenylmethylene)-: A similar compound with a different substitution pattern.
Hydrazinecarboxamide, 2-[(2,4-difluorophenyl)methylene]-: Another related compound with fluorine substitutions.
Uniqueness
Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
301202-73-3 |
|---|---|
Molekularformel |
C15H15N3O2 |
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
[(3-phenylmethoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H15N3O2/c16-15(19)18-17-10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-10H,11H2,(H3,16,18,19) |
InChI-Schlüssel |
UMKRRWOQQIBNIC-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


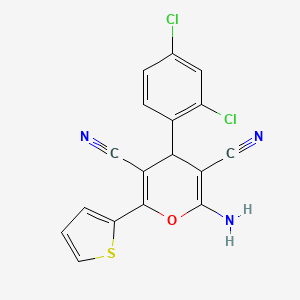
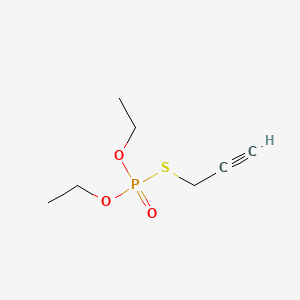
![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)

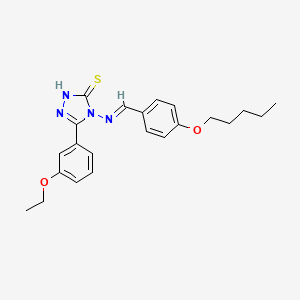

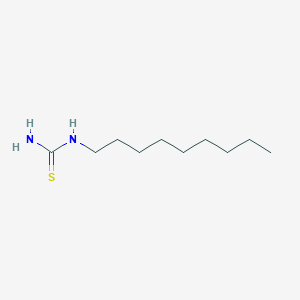
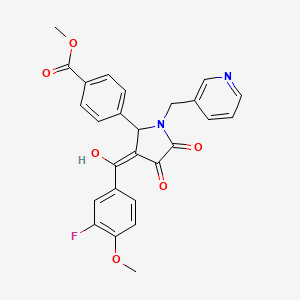
![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007447.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine](/img/structure/B12007458.png)

